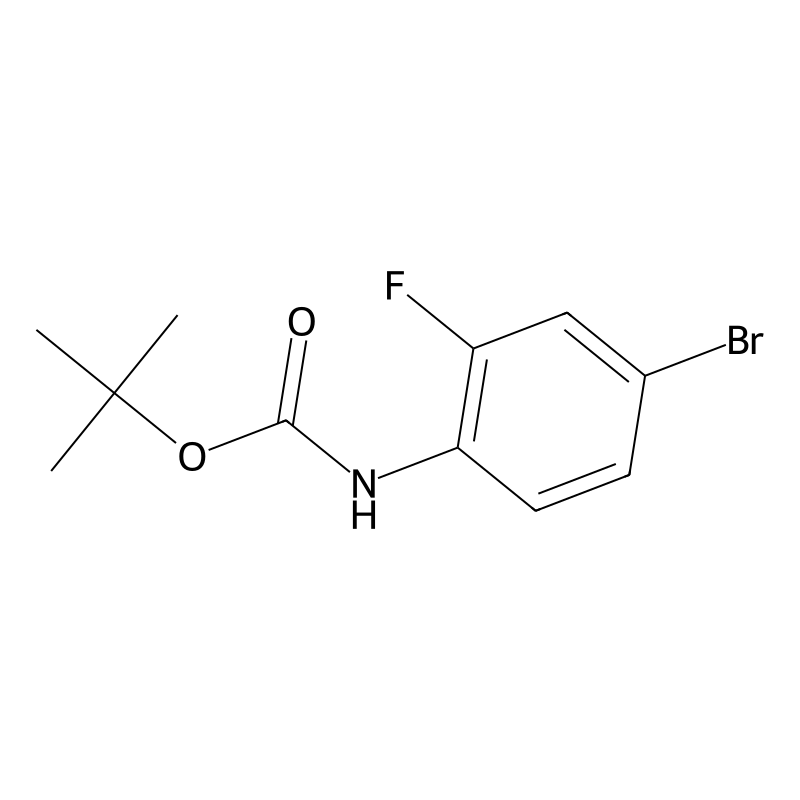

N-Boc-4-bromo-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Biaryl Compounds:

N-Boc-4-bromo-2-fluoroaniline serves as a valuable precursor for the synthesis of diverse fluorinated biaryl compounds. These biaryl compounds possess unique properties, making them highly sought-after in various fields, including:

- Medicinal Chemistry: Fluorinated biaryls exhibit promising pharmacological activities, making them potential candidates for developing novel drugs. Studies have explored their potential in treating various diseases, including cancer, Alzheimer's disease, and infectious diseases [, ].

- Material Science: Fluorinated biaryls have shown potential applications in developing advanced materials with desirable properties, such as improved thermal stability, electrical conductivity, and light-emitting capabilities.

N-Boc-4-bromo-2-fluoroaniline is a derivative of 4-bromo-2-fluoroaniline, where the amino group is protected by a tert-butoxycarbonyl (N-Boc) group. This compound has the molecular formula C_{9}H_{10}BrFN and a molecular weight of approximately 221.09 g/mol. The presence of the N-Boc group enhances the stability of the amine during various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-carbon bonds.

- Deprotection: The N-Boc group can be removed under acidic conditions to yield 4-bromo-2-fluoroaniline, which can then participate in further reactions such as coupling reactions to form more complex structures .

- Coupling Reactions: It can be used in Suzuki or Stille coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

The synthesis of N-Boc-4-bromo-2-fluoroaniline typically involves the following steps:

- Starting Material: Begin with 4-bromo-2-fluoroaniline.

- Protection Reaction: React 4-bromo-2-fluoroaniline with di-tert-butyl dicarbonate (Boc_{2}O) in the presence of a base such as triethylamine or sodium bicarbonate to introduce the N-Boc protecting group.

- Purification: The product can be purified using column chromatography to isolate N-Boc-4-bromo-2-fluoroaniline from unreacted starting materials and by-products .

N-Boc-4-bromo-2-fluoroaniline serves multiple purposes in the field of organic chemistry:

- Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical compounds due to its ability to undergo various transformations while maintaining stability through the N-Boc protection.

- Organic Synthesis: It acts as a versatile building block for constructing complex organic molecules.

- Research: It is utilized in laboratory research for developing new synthetic methodologies and exploring reaction mechanisms .

Several compounds share structural similarities with N-Boc-4-bromo-2-fluoroaniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromoaniline | Bromine substituent at para position | Lacks fluorine; more reactive amine |

| 2-Fluoroaniline | Fluorine substituent at ortho position | More polar; different reactivity profile |

| N-Boc-aniline | Protected amine without halogens | More stable but less reactive than halogenated versions |

| 4-Fluoroaniline | Fluorine at para position | Different electronic properties affecting reactivity |

These compounds illustrate variations in reactivity and application potential based on their substituent groups and functionalization patterns.

Direct Bromo-Fluoro Aniline Precursor Synthesis

Halogenation Strategies for Aromatic Systems

The synthesis of bromo-fluoro aniline precursors relies on established electrophilic aromatic substitution mechanisms that enable selective introduction of halogen atoms into aromatic systems [5] [19]. Aromatic halogenation proceeds through a well-characterized two-step mechanism involving initial electrophile formation followed by aromatic ring attack [20] [21]. The general mechanism begins with the aromatic ring acting as a nucleophile attacking an activated halogen electrophile, resulting in formation of a positively charged cyclohexadienyl cation intermediate known as an arenium ion [19] [20].

Lewis acid catalysts play a crucial role in halogenation reactions by activating halogens to become sufficiently electrophilic for aromatic substitution [5] [22]. Typical Lewis acid catalysts include aluminum tribromide, ferric bromide, ferric chloride, and zinc chloride, which form highly electrophilic complexes that facilitate benzene ring attack [22]. For bromination reactions, aluminum bromide serves as an effective catalyst by polarizing the bromine-bromine bond, creating a more electrophilic bromine species capable of reacting with aromatic substrates [5].

| Halogenation Method | Catalyst System | Temperature Range | Typical Yields |

|---|---|---|---|

| Bromination with Bromine | Aluminum Tribromide | 0-50°C | 70-90% |

| Bromination with N-Bromosuccinimide | None Required | 20-70°C | 85-95% |

| Fluorination via Balz-Schiemann | Sodium Nitrite/Hydrogen Fluoride | 0-25°C | 60-80% |

| Direct Fluorination | Selectfluor | 0-40°C | 45-75% |

The order of halogen reactivity follows the sequence fluorine > chlorine > bromine > iodine, with fluorine being exceptionally aggressive and capable of violent reactions with organic materials [7]. Due to fluorine's extreme reactivity, alternative methods such as the Balz-Schiemann reaction are commonly employed for preparing fluorinated aromatic compounds rather than direct fluorination [6] [22]. For iodination, specialized conditions involving oxidizing agents such as nitric acid are required to generate the electrophilic iodine species [22].

N-Bromosuccinimide represents a particularly useful brominating agent for aniline derivatives, offering controlled reactivity and high yields [24]. The reaction of 2-fluoroaniline with N-Bromosuccinimide provides an efficient route to 4-bromo-2-fluoroaniline, achieving yields of approximately 94% under optimized conditions [24]. This method avoids the use of molecular bromine and provides better regioselectivity control compared to traditional bromination approaches.

Regioselective Functionalization Challenges

Achieving regioselective halogenation of aniline derivatives presents significant synthetic challenges due to the activating nature of the amino group and potential for multiple substitution products [4] [9]. The amino group serves as a strong electron-donating substituent that activates the aromatic ring toward electrophilic attack, particularly at the ortho and para positions relative to the nitrogen atom [9]. This activation pattern can lead to formation of undesired regioisomers and polyhalogenated products if reaction conditions are not carefully controlled.

Recent developments in regioselective halogenation have focused on boron-mediated approaches that enable precise control over substitution patterns [4] [33]. The use of boron handles allows for regioselective ortho-halogenation through carbonyl-directed borylation followed by oxidative halodeboronation [4]. This methodology demonstrates excellent regioselectivity by harnessing the superior reactivity of boron over nitrogen, enabling introduction of carbon-halogen bonds at desired positions [4].

| Substitution Pattern | Directing Group Effect | Regioselectivity Challenges | Solution Strategies |

|---|---|---|---|

| Ortho to Amino Group | Strong Activation | Multiple Substitution Sites | Protecting Group Strategies |

| Para to Amino Group | Strong Activation | Competing Ortho Substitution | Steric Hindrance Methods |

| Meta to Amino Group | Weak Activation | Low Reactivity | Activating Catalyst Systems |

| Dihalogenated Products | Dual Activation | Overreaction Control | Temperature/Time Optimization |

The development of protecting group strategies has proven essential for controlling regioselectivity in aniline halogenation reactions [1] [9]. Acetyl protection of the amino group reduces its activating effect and enables more controlled halogenation patterns [1]. A systematic approach involves initial amino protection, followed by controlled halogenation, and subsequent deprotection to yield the desired halogenated aniline derivative [1].

Electronic effects significantly influence regioselectivity outcomes in halogenated aniline synthesis [4] [33]. Electron-rich systems present particular challenges for achieving regioselective halogenations due to competing electrophilic aromatic substitution reactions [4]. The reactivity of electronically rich systems depends heavily on directing groups, making regioselectivity control difficult, especially with electron-rich directing groups [4].

Temperature and reaction time optimization represent critical factors for achieving desired regioselectivity [1] [26]. Lower temperatures generally favor kinetic control and improved selectivity, while higher temperatures may lead to thermodynamic product formation and decreased selectivity [26]. The reaction of ortho-fluoroaniline with acetyl chloride followed by controlled sulfonylation and bromination demonstrates this principle, achieving high selectivity when performed at temperatures below 20°C [1].

Boc-Protection Techniques

tert-Butoxycarbonyl Group Introduction Mechanisms

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amine protection strategies in organic synthesis due to its stability under nucleophilic and basic conditions combined with facile removal under mildly acidic conditions [2] [3]. The mechanism of Boc protection involves nucleophilic attack by the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate [3] [31].

The detailed mechanism proceeds through initial nucleophilic attack of the amine on one carbonyl carbon of the dicarbonate reagent [31]. This attack results in formation of a tetrahedral intermediate bearing both the amine and carbonate functionalities [31]. Subsequent elimination of the carbonate leaving group occurs with concomitant formation of the stable carbamate linkage [31]. The expelled carbonate can act as a base to neutralize the initially formed protonated carbamate, or alternatively undergo spontaneous decarboxylation to generate tert-butoxide [31].

| Reaction Component | Role in Mechanism | Typical Equivalents | Alternative Options |

|---|---|---|---|

| Di-tert-butyl Dicarbonate | Electrophilic Reagent | 1.1-1.5 | Boc-ON, Boc Chloride |

| Base (Triethylamine) | Proton Acceptor | 1.0-2.0 | Sodium Hydroxide, DMAP |

| Solvent (Dichloromethane) | Reaction Medium | Variable | THF, Acetonitrile, Water |

| Temperature Control | Reaction Rate Control | 0-40°C | Room Temperature Preferred |

The choice of base significantly influences both reaction rate and yield in Boc protection reactions [11] [12]. Triethylamine serves as the most commonly employed base due to its appropriate basicity and compatibility with organic solvents [11]. Sodium hydroxide provides an alternative for aqueous reaction systems, while 4-dimethylaminopyridine offers enhanced nucleophilic catalysis in acetonitrile solutions [2] [11].

Solvent effects play a crucial role in determining reaction efficiency and selectivity [12] [32]. Alcoholic solvents, particularly methanol, dramatically enhance the rate of Boc protection for aromatic amines compared to non-alcoholic systems [12]. Kinetic studies demonstrate that the reaction between para-toluidine and Boc anhydride proceeds 70-fold faster in deuterated methanol compared to deuterated chloroform [12]. This rate enhancement results from hydrogen bonding interactions between the alcohol and both the amine substrate and dicarbonate reagent [12].

The mechanism in alcoholic solvents involves formation of a six-membered transition state stabilized by hydrogen bonding between the nitrogen-hydrogen bond of aniline and the carbonyl oxygen of Boc anhydride [12]. Methanol participates through additional hydrogen bonding interactions with both the carbonyl oxygen and the second nitrogen-hydrogen bond of aniline, significantly lowering the activation energy for the protection reaction [12].

Optimization of Protection Reaction Conditions

Optimization of Boc protection conditions requires careful consideration of temperature, solvent selection, base choice, and reagent stoichiometry to achieve maximum yields and minimize side reactions [11] [23] [34]. Temperature control represents a critical parameter, with most reactions proceeding efficiently at ambient temperature or slightly elevated temperatures between 0-40°C [11] [23].

Lower reaction temperatures generally favor cleaner reaction profiles and reduced side product formation [11]. Protection reactions conducted at 0-5°C demonstrate excellent yields while minimizing potential decomposition of the dicarbonate reagent [11]. However, reaction rates may become prohibitively slow at very low temperatures, necessitating extended reaction times or mild heating to achieve complete conversion [11].

| Optimization Parameter | Standard Conditions | Optimized Range | Effect on Yield |

|---|---|---|---|

| Temperature | Room Temperature | 0-40°C | 5-15% Improvement |

| Reaction Time | 2-5 hours | 1-8 hours | Time-Dependent Completion |

| Base Equivalents | 1.0-1.5 | 1.0-2.0 | Minimal Above 1.2 eq |

| Dicarbonate Equivalents | 1.1-1.2 | 1.0-1.5 | Diminishing Returns >1.3 eq |

Solvent optimization studies reveal significant variations in reaction efficiency across different solvent systems [23] [34]. Protic solvents, particularly trifluoroethanol and methanol, provide superior results compared to aprotic alternatives [23] [34]. The enhanced performance in protic media results from favorable hydrogen bonding interactions that stabilize transition states and facilitate proton transfer processes [23].

Continuous flow processing offers advantages for Boc protection optimization, enabling precise temperature control and reduced reaction times [23]. Flow systems allow for systematic optimization of residence time and temperature while maintaining consistent reaction conditions [23]. Studies demonstrate that thermal Boc protection can be achieved in flow systems without acid catalysts, providing cleaner reaction profiles and simplified workup procedures [23].

The efficiency of thermal Boc protection in flow follows the sequence: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines, correlating with the pKa values of the corresponding conjugate acids [23]. This selectivity enables differential protection strategies where multiple amine functionalities require selective protection [23].

Base selection significantly impacts both reaction rate and product purity [11] [30]. Triethylamine provides optimal balance between basicity and nucleophilicity for most Boc protection reactions [11]. Alternative bases such as diisopropylethylamine offer reduced nucleophilicity but may require extended reaction times [11]. Sodium bicarbonate serves as a mild base option for acid-sensitive substrates [11].

Large-Scale Production and Purification Protocols

Industrial-scale production of N-Boc-4-bromo-2-fluoroaniline requires robust protocols that address scalability challenges while maintaining product quality and economic viability [13] [15] [17]. Large-scale synthesis protocols must account for heat generation, mixing efficiency, waste minimization, and product isolation considerations that differ significantly from laboratory-scale procedures [13] [28].

Process control systems represent essential components of industrial-scale chemical production, monitoring and controlling parameters such as temperature, pressure, and flow rates to ensure operation within safe limits [28]. Advanced process control technologies, including distributed control systems and programmable logic controllers, provide real-time data and automated responses to process deviations [28]. Regular maintenance and calibration of these systems ensures accuracy and reliability throughout production campaigns [28].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-100g | 1-10 kg | 100-1000 kg |

| Reaction Vessel | Round Bottom Flask | Jacketed Reactor | Multi-Zone Reactor |

| Temperature Control | External Bath | Internal Coils | Distributed Zones |

| Mixing Efficiency | Magnetic Stirrer | Mechanical Agitator | Multiple Impellers |

Heat transfer considerations become increasingly important at larger scales due to the decreased surface area to volume ratio of industrial reactors [13]. Exothermic protection reactions require careful temperature management to prevent runaway reactions and maintain product quality [13]. Jacketed reactors with internal cooling coils provide effective heat removal, while staged reagent addition helps control heat generation rates [13].

Purification protocols for large-scale production typically employ crystallization as the primary separation technique due to its scalability and effectiveness for removing impurities [17]. Crystallization provides highly selective separation and purification, with product quality determined by nucleation and growth kinetics [17]. Optimization of crystallization conditions, including temperature profiles, solvent selection, and seeding strategies, enables consistent product quality at industrial scales [17].

| Purification Method | Selectivity | Scalability | Typical Recovery |

|---|---|---|---|

| Crystallization | High | Excellent | 70-90% |

| Column Chromatography | Very High | Poor | 60-85% |

| Distillation | Moderate | Good | 80-95% |

| Extraction | Low-Moderate | Excellent | 85-95% |

Solvent selection for large-scale crystallization must balance effectiveness, cost, environmental impact, and regulatory compliance [17]. Common solvents for aniline derivative crystallization include alcohols, ethers, and hydrocarbon systems [17]. Solvent recovery and recycling systems reduce both costs and environmental impact while maintaining process economics [17].

Quality control protocols for industrial production include in-process monitoring using techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [16] [17]. These analytical methods enable real-time assessment of reaction progress and product purity, allowing for process adjustments to maintain specifications [16].

Impurity control strategies focus on understanding and minimizing formation of process-related impurities [17]. Common impurities in halogenated aniline production include over-halogenated products, dehalogenated materials, and oxidation products [17]. Process optimization through temperature control, reagent stoichiometry adjustment, and reaction time management effectively minimizes these impurities [17].